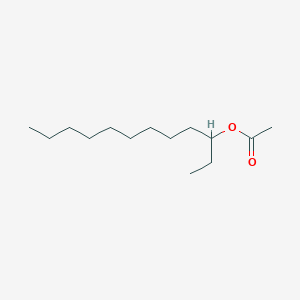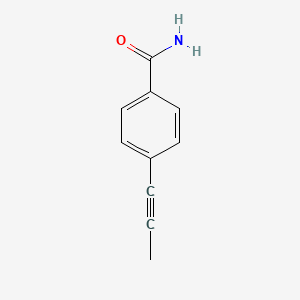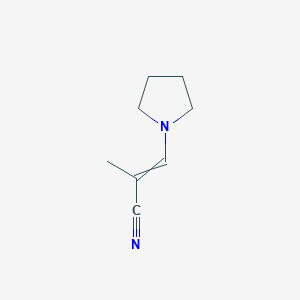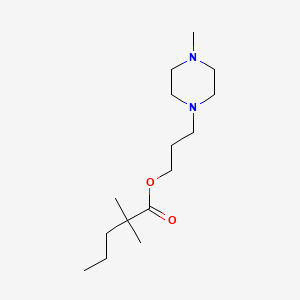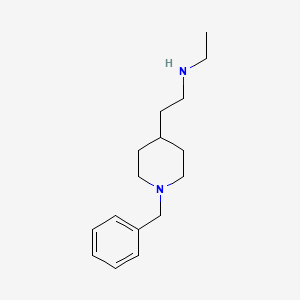
2-(1-benzylpiperidin-4-yl)-N-ethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylpiperidin-4-yl)-N-ethylethanamine typically involves the reaction of 1-benzylpiperidin-4-yl)ethan-1-one with appropriate reagents . One common method involves the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one in ethanol, followed by crystallization from acetone . Another method involves the use of polymer-supported 3-benzoyl-1-(1-benzylpiperidin-4-yl)-2-thiopseudourea-Pd(II) matrix for Sonogashira cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzylpiperidin-4-yl)-N-ethylethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1-Benzylpiperidin-4-yl)-N-ethylethanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1-benzylpiperidin-4-yl)-N-ethylethanamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cholinesterase enzymes, which play a role in neurotransmission . This inhibition can enhance acetylcholine signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, it may interact with other molecular pathways involved in pain modulation and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)acetohydrazide
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
Uniqueness
2-(1-Benzylpiperidin-4-yl)-N-ethylethanamine is unique due to its specific structure, which allows it to interact with multiple molecular targets. This dual activity makes it a promising candidate for the development of multi-target drugs, particularly in the treatment of neurological disorders and pain management .
Propiedades
Fórmula molecular |
C16H26N2 |
|---|---|
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
2-(1-benzylpiperidin-4-yl)-N-ethylethanamine |
InChI |
InChI=1S/C16H26N2/c1-2-17-11-8-15-9-12-18(13-10-15)14-16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3 |
Clave InChI |
QUHPMBYWLIYMHE-UHFFFAOYSA-N |
SMILES canónico |
CCNCCC1CCN(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


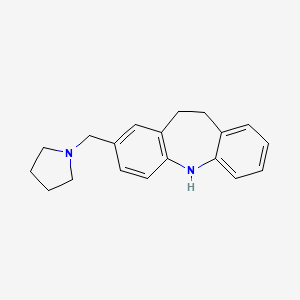
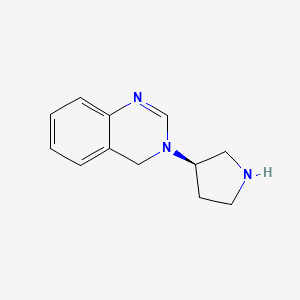


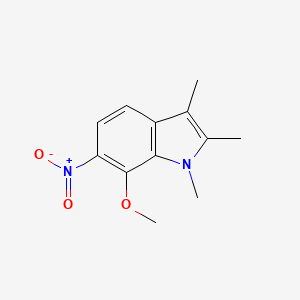
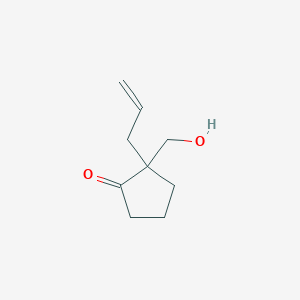

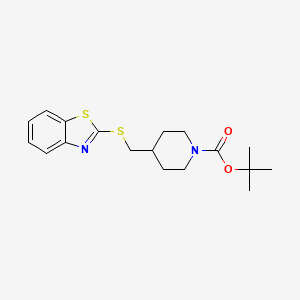

![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
